molecular formula C20H21N3O4 B7688411 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide

2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide

Cat. No.: B7688411
M. Wt: 367.4 g/mol
InChI Key: FTGPPJNXEJZLGY-UHFFFAOYSA-N
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Description

2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-methoxybenzohydrazide can be reacted with a suitable carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Coupling with Phenol: The oxadiazole derivative is then coupled with a phenol derivative, such as 2-phenoxyacetyl chloride, in the presence of a base like triethylamine to form the phenoxy-substituted oxadiazole.

    Amidation: The final step involves the reaction of the phenoxy-substituted oxadiazole with N-propylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenoxy and methoxy groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols, can be used under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the methoxyphenyl group are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide: Similar structure but with a chlorine substituent instead of a methoxy group.

    2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide: Similar structure but with a methyl substituent instead of a methoxy group.

    2-{2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide: Similar structure but with a nitro substituent instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-12-21-18(24)13-26-17-7-5-4-6-16(17)20-22-19(23-27-20)14-8-10-15(25-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGPPJNXEJZLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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